molecular formula C7H16N2O3 B14449629 Urea, N,N'-bis(2-hydroxypropyl)- CAS No. 77463-87-7

Urea, N,N'-bis(2-hydroxypropyl)-

Cat. No.: B14449629
CAS No.: 77463-87-7
M. Wt: 176.21 g/mol
InChI Key: UBZFJRDOTBGVAY-UHFFFAOYSA-N
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Description

Urea, N,N’-bis(2-hydroxypropyl)-: is a chemical compound with the molecular formula C7H16N2O3 and a molecular weight of 176.21354 g/mol . It is a derivative of urea where two hydroxypropyl groups are attached to the nitrogen atoms of the urea molecule. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Urea, N,N’-bis(2-hydroxypropyl)- can be synthesized through the reaction of urea with 2-hydroxypropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Urea, N,N’-bis(2-hydroxypropyl)- involves large-scale reactors where urea and 2-hydroxypropylamine are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Urea, N,N’-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives .

Scientific Research Applications

Chemistry: Urea, N,N’-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and other complex molecules .

Biology: In biological research, this compound is utilized in the study of enzyme interactions and protein modifications. It can act as a stabilizing agent for proteins and enzymes .

Medicine: It is also explored for its role in developing biodegradable polymers for medical use .

Industry: In industrial applications, Urea, N,N’-bis(2-hydroxypropyl)- is used in the formulation of coatings, adhesives, and resins. Its unique properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism by which Urea, N,N’-bis(2-hydroxypropyl)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The hydroxypropyl groups enhance the solubility and stability of the compound, allowing it to effectively interact with biological molecules. These interactions can lead to modifications in protein structure and function, which are crucial for its applications in research and medicine .

Comparison with Similar Compounds

    Urea: The parent compound, which lacks the hydroxypropyl groups.

    N,N’-bis(2-hydroxyethyl)urea: A similar compound with hydroxyethyl groups instead of hydroxypropyl groups.

    N,N’-bis(2-hydroxybutyl)urea: Another derivative with hydroxybutyl groups.

Uniqueness: Urea, N,N’-bis(2-hydroxypropyl)- is unique due to the presence of hydroxypropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it more versatile for various applications compared to its analogs .

Properties

CAS No.

77463-87-7

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

1,3-bis(2-hydroxypropyl)urea

InChI

InChI=1S/C7H16N2O3/c1-5(10)3-8-7(12)9-4-6(2)11/h5-6,10-11H,3-4H2,1-2H3,(H2,8,9,12)

InChI Key

UBZFJRDOTBGVAY-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)NCC(C)O)O

Origin of Product

United States

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